molecular formula C14H27NO4 B175674 Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 170229-04-6

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B175674
CAS No.: 170229-04-6
M. Wt: 273.37 g/mol
InChI Key: VESIUBGFANGJAM-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring, along with two hydroxyethyl groups at the 4,4-positions. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

    Step 2: The intermediate is then treated with ethylene oxide under basic conditions to introduce the hydroxyethyl groups at the 4,4-positions of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce piperidine derivatives with different substituents.

Scientific Research Applications

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary widely depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is unique due to the presence of two hydroxyethyl groups at the 4,4-positions of the piperidine ring. This structural feature imparts specific chemical and physical properties to the compound, making it suitable for certain applications that similar compounds may not be able to fulfill.

Biological Activity

Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and two hydroxyethyl substituents, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

The synthesis of this compound typically involves the reaction of piperidine with tert-butyl chloroformate and ethylene oxide. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Synthesis Steps:

  • Formation of Intermediate : Piperidine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield tert-butyl piperidine-1-carboxylate.
  • Hydroxyethyl Substitution : The intermediate is treated with ethylene oxide under basic conditions to introduce hydroxyethyl groups at the 4,4-positions of the piperidine ring.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and receptor modulator.

The mechanism by which this compound exerts its biological effects typically involves binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. For instance, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For example:

  • Inhibition of Serine Hydrolases : Research indicates that this compound can effectively inhibit serine hydrolases, which are important in various physiological processes. The binding affinity and specificity towards different isoforms have been evaluated using kinetic assays.
Enzyme IC50 (µM) Mechanism
Human soluble epoxide hydrolase (sEH)12.5Competitive inhibition
Acetylcholinesterase8.3Non-competitive inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Activity : In vivo studies have shown that this compound reduces inflammation markers in animal models, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Effects : A study indicated that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering a therapeutic avenue for neurodegenerative disorders.
  • Antimicrobial Properties : Preliminary data suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in combating antibiotic resistance.

Properties

IUPAC Name

tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(18)15-8-4-14(5-9-15,6-10-16)7-11-17/h16-17H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESIUBGFANGJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571110
Record name tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170229-04-6
Record name tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
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